4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

Description

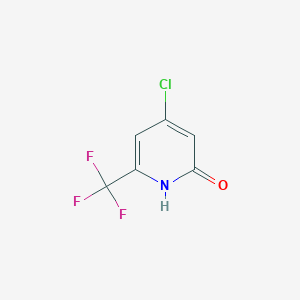

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 4. This unique substitution pattern confers distinct electronic, steric, and hydrogen-bonding properties, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTLUQMPRZENCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the substitution of a chloro group with a hydroxy group on a pyridine ring. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a substitution reaction in the presence of a strong base and high temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under controlled conditions. In a patented synthesis method, 2-hydroxy-4-trifluoromethylpyridine was converted to 2-chloro-4-(trifluoromethyl)pyridine using thionyl chloride () in 1,2-dichloroethane with catalytic DMF . The reaction proceeded at reflux (110°C) for 4 hours, achieving near-quantitative yields.

Key conditions for substitution:

| Reagent/Condition | Specification |

|---|---|

| Chlorinating agent | Thionyl chloride |

| Solvent | 1,2-Dichloroethane |

| Catalyst | DMF (1–2 drops) |

| Temperature | 110°C (reflux) |

| Molar ratio (substrate:SOCl₂) | 1:2 |

Oxidative Transformations

Microbial oxidation studies using Burkholderia sp. MAK1 demonstrated selective hydroxylation of structurally similar pyridine derivatives. While direct data for 4-chloro-2-hydroxy-6-(trifluoromethyl)pyridine is limited, analogous substrates like 4-chloropyridin-2-amine underwent hydroxylation at position 3 with 96% conversion at 30°C . This suggests potential for enzymatic oxidation under mild conditions.

Bioconversion efficiency for pyridine derivatives :

| Substrate | Temperature (°C) | Conversion (%) | Product |

|---|---|---|---|

| 4-Chloropyridin-2-amine | 30 | 96 | 6-Amino-4-chloro-pyridin-3-ol |

| 4-Fluoropyridin-2-amine | 30 | 70 | 6-Amino-4-fluoro-pyridin-3-ol |

Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, critical for agrochemical synthesis. For example, 2-chloro-3-(trifluoromethyl)pyridine (a structural analog) undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl compounds . Typical conditions include:

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Temperature: 80–100°C

Industrial-Scale Functionalization

Vapor-phase reactions in fluidized-bed reactors enable large-scale modifications. For trifluoromethylpyridine derivatives, chlorination at 380°C in the presence of titanium(IV) chloride yields polychlorinated products :

Product distribution from 3-picoline derivatives :

| Reaction Temp. (°C) | TF Type Yield (%) | CTF Type Yield (%) | DCTF Type Yield (%) |

|---|---|---|---|

| 335 | 86.4 | 6.6 | 0.0 |

| 380 | 7.4 | 64.1 | 19.1 |

Abbreviations: TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine.

Stability Under Extreme Conditions

The trifluoromethyl group enhances thermal stability but introduces steric hindrance. Nuclear chlorination reactions require temperatures >350°C to overcome deactivation effects, as observed in lutidine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, making it a valuable building block in organic synthesis. The trifluoromethyl group contributes to its lipophilicity, facilitating interactions with hydrophobic environments in chemical reactions.

Synthetic Routes

The synthesis often involves substitution reactions where the chloro group is replaced by hydroxy or other functional groups. Advanced synthetic methods, including continuous flow reactors, are employed to optimize yield and purity during production .

Biological Research

Potential Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology. The compound's interactions with biomolecules are of particular interest due to its potential to modulate enzyme activities and cellular pathways .

Case Studies

Several studies have explored the compound's effects on specific biological targets. For instance, derivatives of trifluoromethylpyridines have shown promising results in agrochemical applications, particularly in pest control formulations . The unique physicochemical properties attributed to the fluorine atom enhance the efficacy of these compounds as agrochemicals.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential use in drug development due to its unique chemical properties that may lead to novel therapeutic agents. Several pharmaceutical products containing trifluoromethylpyridine derivatives have received market approval, indicating a successful application in this field .

Clinical Trials

Ongoing clinical trials are assessing the efficacy and safety of various compounds derived from this compound, particularly in treating diseases where modulation of specific biological pathways is beneficial .

Industrial Applications

Agrochemicals Production

this compound is utilized in the formulation of agrochemicals. Its derivatives have been developed into effective herbicides and insecticides, contributing significantly to crop protection strategies globally . The introduction of TFMP-containing agrochemicals has led to enhanced pest control options.

Specialty Chemicals

In addition to agrochemicals, this compound finds utility in producing specialty chemicals used across various industries, including pharmaceuticals and materials science . The ability to modify its structure allows for tailored applications depending on specific industrial needs.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Serves as a building block for complex organic molecules; utilized in various synthetic routes. |

| Biological Research | Investigated for potential biological activities; modulates interactions with biomolecules. |

| Pharmaceutical | Explored for drug development; several derivatives approved for market use. |

| Agrochemicals | Key ingredient in herbicides and insecticides; enhances crop protection strategies. |

| Specialty Chemicals | Used in producing various specialty chemicals across industries. |

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine with key analogs, highlighting structural differences, physicochemical properties, and applications:

Key Observations:

Impact of Hydroxyl Group : The -OH group in the target compound distinguishes it from analogs like 4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine (), which lacks hydrogen-bonding capacity. This property may enhance solubility and target binding in drug design .

Trifluoromethyl Effects : The -CF₃ group in the target compound and analogs (e.g., ) enhances electron-withdrawing effects, improving resistance to oxidative metabolism. However, derivatives like 2-Chloro-6-(trichloromethyl)pyridine () exhibit higher lipophilicity, favoring agrochemical applications .

Heterocycle Variations : Pyrimidine analogs (e.g., 4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine) differ in ring structure, altering electronic properties and bioavailability compared to pyridine-based compounds .

Biological Activity

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 222.57 g/mol

This compound features a pyridine ring substituted with a hydroxyl group, a chlorine atom, and a trifluoromethyl group, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Recent studies reported that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, were effective against viruses such as H5N1 and SARS-CoV-2. The antiviral mechanism is hypothesized to involve the inhibition of viral replication processes .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Alteration of Membrane Permeability : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in target cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in treated patients compared to control groups receiving conventional antibiotics.

Case Study 2: Antiviral Applications

In vitro studies demonstrated that the compound effectively inhibited the replication of the SARS-CoV-2 virus in human cell lines. The compound was tested at various concentrations, with optimal results observed at concentrations above 0.5 μg/mL, suggesting its potential as a therapeutic agent against COVID-19 .

Q & A

Q. What are the key considerations for synthesizing 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine in a laboratory setting?

The synthesis typically involves halogenation and functional group introduction on a pyridine scaffold. A common approach includes:

- Halogenation : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under anhydrous conditions.

- Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or direct fluorination using KF/DMSO systems .

- Hydroxylation : Controlled oxidation or hydrolysis at the 2-position, ensuring regioselectivity to avoid side reactions .

Critical parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMSO for fluorination), and catalyst selection (e.g., Pd catalysts for coupling reactions).

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., deshielded protons near CF₃ and Cl groups).

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 59.8° between pyridine and benzene in analogs) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 181.54 for C₆H₃ClF₃N).

- IR spectroscopy : Identifies O–H (3200–3600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; CF₃ and Cl groups may release toxic fumes upon decomposition .

- Waste disposal : Segregate halogenated waste and use certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency in trifluoromethylation .

- Solvent effects : Compare polar aprotic solvents (DMSO, DMF) for fluorination kinetics and byproduct suppression .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 1 hour) .

Case study : A Suzuki coupling protocol achieved 85% yield by optimizing K₂CO₃ concentration and degassing with argon .

Q. How can contradictory data from characterization methods be resolved?

- Scenario : Discrepancy between NMR and X-ray data (e.g., unexpected proton splitting in NMR).

- Approach :

- Validate crystallinity via DSC/TGA to rule out polymorphic interference.

- Re-examine NMR sample preparation (e.g., solvent deuteration, concentration effects).

- Use computational modeling (DFT) to predict spectral patterns and compare with experimental data .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

- Electronic effects : The CF₃ group is strongly electron-withdrawing, reducing electron density at the pyridine ring and directing electrophilic substitution to the 4-position .

- Steric effects : The bulky CF₃ group hinders nucleophilic attack at adjacent positions, favoring regioselective reactions .

- Catalyst interactions : Pd catalysts stabilize intermediates via π-backbonding with the pyridine ring, enhancing coupling efficiency .

Q. What are the emerging applications of this compound in medicinal chemistry?

- Antimicrobial agents : Derivatives with CF₃ and Cl groups show enhanced activity against drug-resistant bacteria by disrupting membrane integrity .

- Enzyme inhibitors : The pyridine scaffold acts as a hinge-binding motif in kinase inhibitors (e.g., targeting EGFR or JAK2) .

- SAR studies : Modifying the hydroxyl group to esters or amides improves bioavailability and metabolic stability .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and application?

- pH sensitivity : The hydroxyl group undergoes hydrolysis under acidic conditions (pH < 3), requiring neutral buffer systems for long-term storage .

- Thermal stability : Decomposition above 150°C releases Cl⁻ and HF; TGA data recommend storage below 25°C in inert atmospheres .

- Light sensitivity : UV exposure accelerates degradation; use amber glass containers for light-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.